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Compound of Interest

Compound Name: Digoxigenin NHS ester

Cat. No.: B15547313

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Digoxigenin (DIG) N-
hydroxysuccinimide (NHS) ester chemistry for the labeling of primary amines in biomolecules.
This guide is intended for researchers, scientists, and drug development professionals who
utilize labeled biomolecules for a variety of applications, including immunoassays, in situ
hybridization, and other molecular biology techniques.

Introduction to Digoxigenin Labeling

Digoxigenin (DIG) is a steroid hapten derived from the Digitalis plant. Its small size and high
antigenicity make it an excellent molecule for labeling proteins, nucleic acids, and other
molecules containing primary amines. The DIG labeling system offers a sensitive and specific
non-radioactive alternative for the detection of biomolecules. The N-hydroxysuccinimide (NHS)
ester of digoxigenin provides a robust method for covalently attaching the DIG moiety to
primary amines under mild reaction conditions.[1][2][3]

The detection of DIG-labeled molecules is achieved through the use of high-affinity anti-
digoxigenin antibodies, which can be conjugated to enzymes (e.g., alkaline phosphatase,
horseradish peroxidase) or fluorescent dyes.[4][5] This versatility in detection allows for a wide
range of applications with colorimetric, chemiluminescent, or fluorescent readouts. A significant
advantage of the DIG system is the low endogenous cross-reactivity in most biological
samples, as digoxigenin is not naturally present in most organisms.[6][7][8][9]
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Chemical Principle of Labeling

The labeling reaction involves the acylation of a primary amine by the Digoxigenin-NHS ester.
The NHS ester is a reactive group that readily couples with nucleophilic primary amines found
in biomolecules, such as the e-amino group of lysine residues in proteins or amino-modified
oligonucleotides. This reaction forms a stable amide bond, covalently linking the digoxigenin
molecule to the target. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0),
where the primary amines are deprotonated and thus more nucleophilic.

Experimental Protocols
Labeling of Proteins (e.g., Antibodies) with Digoxigenin-
NHS Ester

This protocol is a general guideline for labeling proteins with primary amines. Optimization may
be required for specific proteins.

Materials:

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

Digoxigenin-NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Labeling Buffer (0.1 M sodium bicarbonate, pH 8.5)

Quenching Buffer (1 M Tris-HCI, pH 8.0)

Purification column (e.g., size-exclusion chromatography column)

Procedure:

e Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2-10
mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be
exchanged into an amine-free buffer like PBS.
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e DIG-NHS Ester Solution Preparation: Immediately before use, dissolve the Digoxigenin-NHS
ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

e Labeling Reaction:

o Calculate the required amount of DIG-NHS ester. A molar excess of 10-20 fold of DIG-
NHS ester to the protein is a good starting point. The optimal ratio may need to be
determined empirically.

o Slowly add the calculated volume of the DIG-NHS ester solution to the protein solution
while gently vortexing.

o Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle
agitation.

e Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to
stop the reaction by consuming any unreacted DIG-NHS ester. Incubate for 30 minutes at
room temperature.

 Purification: Remove the unreacted DIG-NHS ester and byproducts by passing the reaction
mixture through a size-exclusion chromatography column pre-equilibrated with a suitable
storage buffer (e.g., PBS).

e Quantification and Storage:

o Determine the protein concentration and the degree of labeling (molar substitution ratio,
MSR) by UV-Vis spectrophotometry. The MSR is the average number of DIG molecules
per protein molecule.[10][11]

o Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term
storage.[12]

Labeling of Amino-Modified Oligonucleotides with
Digoxigenin-NHS Ester

This protocol is designed for labeling oligonucleotides that have been synthesized with a
primary amine modification at the 5', 3, or an internal position.
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Materials:

Amino-modified oligonucleotide (in nuclease-free water or TE buffer)

Digoxigenin-NHS ester

Anhydrous DMF or DMSO

Labeling Buffer (0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

Purification supplies (e.g., ethanol precipitation reagents or a suitable chromatography
column)

Procedure:

» Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Labeling
Buffer.

o DIG-NHS Ester Solution Preparation: Prepare a fresh solution of Digoxigenin-NHS ester in
anhydrous DMF or DMSO.

e Labeling Reaction:
o A 20-50 fold molar excess of DIG-NHS ester over the oligonucleotide is typically used.
o Add the DIG-NHS ester solution to the oligonucleotide solution.
o Incubate the reaction for 4-16 hours at room temperature in the dark.

e Purification:

o Purify the DIG-labeled oligonucleotide to remove unreacted DIG-NHS ester. This can be
achieved by ethanol precipitation or by using a suitable chromatography method such as
HPLC or a desalting column.

o Quantification and Storage:

o Determine the concentration of the labeled oligonucleotide using a spectrophotometer.
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o The success of the labeling can be confirmed by methods such as gel electrophoresis
(which will show a shift in mobility) or mass spectrometry.

o Store the labeled oligonucleotide at -20°C.

Data Presentation

Table 1: Chemical and Physical Properties of Digoxigenin-NHS Ester

Property Value

Molecular Formula C35H50N2010
Molecular Weight 658.78 g/mol

CAS Number 129273-26-3
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO
Storage -20°C, desiccated

Table 2: Typical Molar Substitution Ratios (MSR) for Labeled Proteins

. Molar Excess of .
Protein Typical MSR Reference
DIG-NHS Ester

IgG 15x 2-8 [10]

Drug Antibody 15x 2.07-3.1 [11]

Table 3: Stability of DIG-Labeled Probes
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Probe Type Storage Conditions  Stability Reference
DIG-labeled RNA -20°C or -70°C in
At least 1 year [13]
Probes ethanol
DIG-labeled RNA N
Not specified More than a year [14][15]
Probes
Table 4: Comparison of Digoxigenin and Biotin Labeling Systems
Digoxigenin Lo
Feature Biotin System References
System
o o ~12 nM (Anti-DIG o
Binding Affinity (Kd) ] ~0.1 pM (Streptavidin)  [3]
Antibody)
Endogenous Absent in most Present in most 61171
Presence species tissues

Can be higher due to

Background Staining Generally lower o
endogenous biotin

[8]

o o Comparable to
Sensitivity Comparable to biotin digoxigen
igoxigenin

[6]7]

Mandatory Visualizations

Experimental Workflow for Protein Labeling
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Workflow for Labeling Proteins with Digoxigenin-NHS Ester

Preparation

Prepare Protein Solution Prepare DIG-NHS Ester Solution
(2-10 mg/mL in amine-free buffer) (2-10 mg/mL in DMF/DMSO)

Labeling

Mix Protein and DIG-NHS Ester
(10-20 fold molar excess)

:

Incubate
(1-2h at RT or overnight at 4°C)

Purification & Analysis

Quench Reaction
(Tris-HCI)

Purify Labeled Protein
(Size-Exclusion Chromatography)

Quantify and Store
(UV-Vis, -20°C)
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General Workflow for In Situ Hybridization with a DIG-Labeled Probe
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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